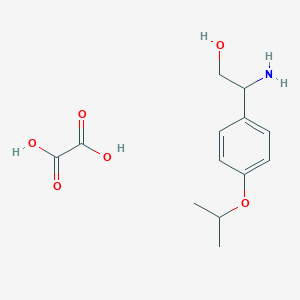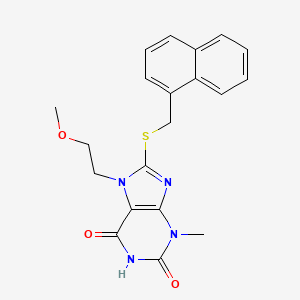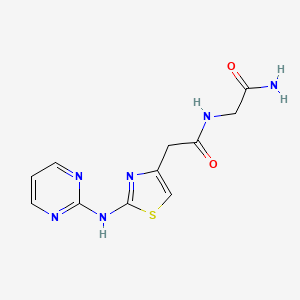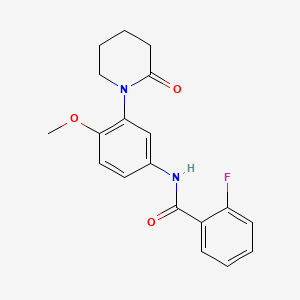![molecular formula C17H16FN5O3S B3019292 1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 534591-83-8](/img/structure/B3019292.png)
1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a derivative of the pyrazolopyrimidine class, which has been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as the 4-fluorophenyl group and the pyrazolopyrimidine core, which are known for their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazolopyrimidine derivatives typically involves the condensation of different starting materials, such as amines and carboxylic acids, followed by cyclization and functionalization steps. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones involves structural modifications at various positions to enhance anti-inflammatory properties without ulcerogenic activity . Similarly, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine includes a refluxing step of 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . These methods provide insights into the possible synthetic routes that could be applied to the target compound.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The crystal structure of related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, which helps in understanding the three-dimensional conformation and potential interaction sites for biological activity . The presence of substituents like the 4-fluorophenyl group can influence the molecular geometry and electronic distribution, which are crucial for the compound's biological function.
Chemical Reactions Analysis
The chemical reactivity of pyrazolopyrimidine derivatives is influenced by the substituents attached to the core structure. The introduction of different functional groups can lead to a variety of chemical reactions, such as saponification, cyclization, and condensation, which are essential for the synthesis and modification of these compounds . The thioether linkage in the target compound suggests potential for further chemical transformations, such as oxidation or alkylation, which could be explored for the development of new derivatives with enhanced properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a morpholine ring, as seen in the related compound 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, can affect the compound's polarity and hydrogen bonding capacity, which in turn influences its solubility and bioavailability . The introduction of fluorine atoms can increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes . These properties are critical for the compound's application as a pharmaceutical agent.
特性
IUPAC Name |
1-(4-fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3S/c18-11-1-3-12(4-2-11)23-15-13(9-19-23)16(25)21-17(20-15)27-10-14(24)22-5-7-26-8-6-22/h1-4,9H,5-8,10H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKXUWOSHMANAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019212.png)
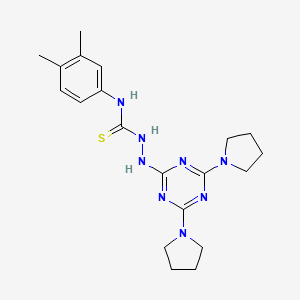
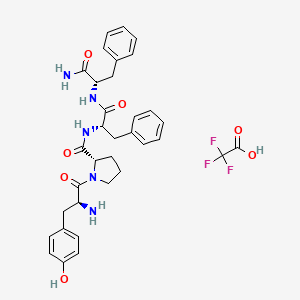
![1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3019215.png)
![N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3019217.png)
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate](/img/structure/B3019218.png)
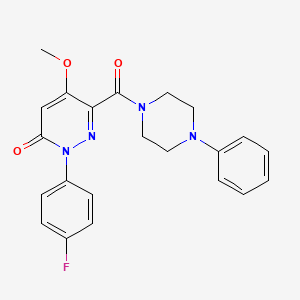
![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)

